Physicochemical properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
Physicochemical properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
An In-Depth Technical Guide to the Physicochemical Characterization of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid for Drug Discovery Applications
Executive Summary
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a molecule of significant interest, combining the established pyrazole core with an ether-linked acetic acid sidechain, a common feature for modulating solubility and introducing a key acidic interaction point. A comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for any successful drug development campaign, directly influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for the complete physicochemical characterization of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid. We move beyond simple data reporting to detail the underlying rationale for experimental choices and provide validated, step-by-step protocols for determining the most critical parameters: acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document serves as a comprehensive roadmap for researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in preclinical development.
Molecular Structure and Core Properties
A thorough characterization begins with the fundamental identity of the molecule.
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Chemical Name: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
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Molecular Formula: C₇H₁₀N₂O₃
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Molecular Weight: 186.17 g/mol
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Chemical Structure:
The structure reveals two key features influencing its physicochemical nature:
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An Ionizable Carboxylic Acid Group: This moiety will be deprotonated at physiological pH, making the molecule an anion and critically influencing its solubility and interactions.
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A Heterocyclic Pyrazole Core: The pyrazole ring system is fundamental to the molecule's aromaticity and provides a scaffold for substitution, influencing its overall lipophilicity and target engagement.[3]
Table 1: Calculated and Fundamental Molecular Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |
| Molecular Weight | 186.17 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule across the physiological pH range (approx. 1.5 to 8.0), which in turn governs its solubility, membrane permeability, and potential for target binding. For (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, the carboxylic acid group is the primary acidic center.
Trustworthiness: The gold-standard method for pKa determination is potentiometric titration. This method is highly reliable as it directly measures pH changes upon the addition of a titrant, providing a thermodynamically accurate value.
Experimental Protocol: Potentiometric Titration for pKa Determination
Rationale: This protocol is designed to provide a precise pKa value by monitoring the pH of a solution of the test compound as it is neutralized with a base. The use of a co-solvent is often necessary for compounds with low water solubility, but its concentration must be minimized and accounted for.
Materials:
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(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
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Methanol (MeOH) or Dimethyl Sulfoxide (DMSO), HPLC grade
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Deionized water, 18 MΩ·cm
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0.1 N Hydrochloric acid (HCl), standardized
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0.1 N Sodium hydroxide (NaOH), standardized and carbonate-free
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Calibrated pH meter with a combination glass electrode
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Automated titrator or manual burette
Procedure:
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Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a minimal amount of co-solvent (e.g., 1 mL MeOH). Dilute with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept as low as possible (<10-20%) to minimize its effect on the apparent pKa.
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Initial Acidification: Add a sufficient amount of 0.1 N HCl to the sample solution to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated.
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Titration: Begin titrating the solution with standardized 0.1 N NaOH in small, precise increments (e.g., 0.02 mL). Record the pH reading after each addition, allowing the reading to stabilize.
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Data Collection: Continue the titration past the equivalence point, up to a pH of ~11-12.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at which 50% of the acid has been neutralized (the half-equivalence point). This can be found from the first derivative of the titration curve.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Gauging Membrane Permeability
Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of oral absorption, membrane permeability, and plasma protein binding.
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LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule.
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LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.
Trustworthiness: The shake-flask method is the universally accepted gold standard for LogP/LogD determination. For higher throughput, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can provide reliable estimates.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
Rationale: This protocol directly measures the compound's distribution between two immiscible phases (n-octanol and a pH 7.4 buffer) that mimic the body's lipid and aqueous environments. Pre-saturating the phases ensures thermodynamic equilibrium is reached.
Materials:
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(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid
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n-Octanol, analytical grade
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Phosphate-buffered saline (PBS), pH 7.4
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LC-MS/MS system for concentration analysis
Procedure:
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Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.
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Stock Solution: Prepare a stock solution of the test compound in the pre-saturated PBS (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine 5 mL of pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated PBS.
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Equilibration: Gently agitate the vial on a shaker at room temperature for 24 hours to allow for complete partitioning.
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Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.
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Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method like LC-MS/MS.[4]
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )
Data Presentation: Expected LogD Profile
Since the compound is an acid, its LogD will decrease as the pH increases above its pKa (as the ionized form is more water-soluble).
Table 2: pH-Dependent Lipophilicity (LogD)
| pH | Expected Charge State | Predicted LogD Trend | Value |
| 2.0 | Predominantly Neutral | Highest | TBD |
| 5.5 | Partially Ionized | Intermediate | TBD |
| 7.4 | Predominantly Ionized | Lowest | TBD |
Visualization: Relationship between pKa, pH, and Lipophilicity
Caption: Conceptual link between pKa, pH, and the measurement of LogP vs. LogD.
Aqueous Solubility: A Prerequisite for Bioavailability
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. It limits oral bioavailability and presents significant formulation challenges. We must determine the thermodynamic solubility, which represents the true equilibrium saturation point of the compound.
Trustworthiness: The shake-flask equilibrium solubility assay is the definitive method. It is crucial to ensure a solid state is present throughout the experiment to confirm that saturation has been reached, making this a self-validating system.
Experimental Protocol: Equilibrium Shake-Flask Solubility
Rationale: This protocol determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific pH and temperature after an extended equilibration period.
Materials:
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(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (solid form)
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Aqueous buffers of different pH values (e.g., pH 2.0, 5.5, 7.4)
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Glass vials
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Orbital shaker in a temperature-controlled incubator (25°C or 37°C)
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Syringe filters (e.g., 0.22 µm PVDF)
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Analytical system for quantification (e.g., UV-Vis Spectrophotometer or LC-MS/MS)
Procedure:
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Sample Addition: Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).
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Buffer Addition: Add a known volume (e.g., 1 mL) of the desired pH buffer to the vial.
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Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C) for at least 48-72 hours.
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Visual Inspection: After equilibration, confirm that excess solid is still present. If not, the experiment is invalid and must be repeated with more solid.
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Sample Filtration: Allow the vials to stand undisturbed for 1 hour to let solids settle. Carefully draw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
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Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method.
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Repeat: Repeat the entire process for each desired pH buffer.
Data Presentation: pH-Solubility Profile
Table 3: Thermodynamic Aqueous Solubility
| pH Buffer | Expected Solubility Trend | Value (µg/mL) |
| 2.0 (Acidic) | Lowest (neutral form) | TBD |
| 5.5 (Transitional) | Intermediate | TBD |
| 7.4 (Physiological) | Highest (ionized salt form) | TBD |
Summary and Forward Look
The successful execution of these protocols will yield a comprehensive physicochemical profile for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, which is essential for its progression as a drug candidate.
Table 4: Master Physicochemical Data Summary
| Parameter | Methodology | Expected Value/Range | Significance for Drug Development |
| pKa | Potentiometric Titration | ~3.5 - 4.5 | Governs charge state, solubility, and permeability. |
| LogD at pH 7.4 | Shake-Flask | < 2.0 | Influences absorption, protein binding, and clearance. |
| Solubility at pH 7.4 | Equilibrium Shake-Flask | > 50 µg/mL | Critical for formulation and achieving therapeutic concentrations. |
| Molecular Weight | Mass Spectrometry | 186.17 g/mol | Adheres to general "rule of five" guidelines for oral drugs. |
This foundational dataset enables computational toxicologists and formulation scientists to build predictive models, design appropriate delivery systems, and ultimately de-risk the compound for further preclinical and clinical evaluation.
References
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI.
- Analytical Methods - RSC Publishing - The Royal Society of Chemistry.
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.
